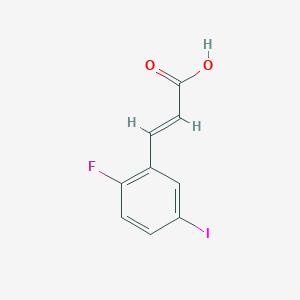

3-(2-Fluoro-5-iodophenyl)acrylic acid

Description

3-(2-Fluoro-5-iodophenyl)acrylic acid (CAS: 773130-25-9) is a halogenated acrylic acid derivative with the molecular formula C₉H₆FIO₂ and a molecular weight of 292.05 g/mol . Structurally, it features a phenyl ring substituted with fluorine at the 2-position and iodine at the 5-position, conjugated to an acrylic acid group. This compound is primarily utilized in organic synthesis as a building block for Pd/Cu-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Hartwig-Buchwald, and Sonogashira couplings, to generate diversely functionalized benzisoxazole libraries . Its commercial availability (95% purity) underscores its importance in medicinal chemistry and materials science .

Properties

IUPAC Name |

(E)-3-(2-fluoro-5-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FIO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHXKRBJIXBSMH-DAFODLJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1I)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-5-iodophenyl)acrylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

. The production process likely involves standard organic synthesis techniques and purification methods to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-5-iodophenyl)acrylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon–carbon bonds.

Boron Reagents: Employed in the Suzuki–Miyaura coupling reaction to provide the necessary boron species for the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction can produce various substituted phenylacrylic acids with different functional groups .

Scientific Research Applications

3-(2-Fluoro-5-iodophenyl)acrylic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-iodophenyl)acrylic acid involves its ability to participate in various chemical reactions, particularly those involving the formation of carbon–carbon bonds. The presence of the fluorine and iodine atoms on the phenyl ring can influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

3-(3-Chloro-5-fluorophenyl)acrylic Acid (CAS: 936366-61-9)

2-Cyano-3-(2-fluoro-5-iodophenyl)acrylic Acid (CAS: 892149-44-9)

- Structural Differences: Incorporates a cyano group at the 2-position of the acrylic acid chain.

- Physicochemical Properties: Higher molecular weight (317.06 g/mol) due to the cyano substituent, which may enhance electron-withdrawing effects and alter solubility .

- Applications: The cyano group could facilitate nucleophilic additions or serve as a directing group in further functionalization .

Isoxazole and Benzisoxazole Derivatives

3-(2-Fluoro-5-iodophenyl)-5-methylisoxazole-4-carboxylic Acid (CAS: 334971-58-3)

- Structural Differences : Replaces the acrylic acid group with a methylisoxazole-carboxylic acid moiety.

- Synthetic Utility: The isoxazole ring may enhance metabolic stability in drug candidates compared to benzisoxazole derivatives.

3-(3-Iodo-4,5-dimethoxyphenyl)benzisoxazole (Compound 13 in )

- Reactivity Comparison: Hartwig-Buchwald Coupling: Yields 41% for 13 vs. 14% for the 2-fluoro-5-iodo analog . Sonogashira Coupling: Successful for the 2-fluoro-5-iodo derivative (16–39% yields) but failed for 13, highlighting positional halogen effects on reactivity .

- Electronic Effects : The electron-donating methoxy groups in 13 may stabilize intermediates, whereas the electron-withdrawing fluorine in the 2-fluoro-5-iodo compound slows oxidative addition steps .

Furyl and Hydroxyphenyl Analogs

(E)-3-(2-Bromo-5-hydroxyphenyl)acrylic Acid (CAS: 1296209-28-3)

- Structural Differences : Bromine replaces iodine, and a hydroxyl group is introduced at the 5-position.

- Physicochemical Properties : Lower molecular weight (243.05 g/mol ) and higher polarity due to the hydroxyl group, resulting in altered solubility and pKa (4.22 ) .

- Applications : The hydroxyl group enables hydrogen bonding, making it suitable for coordination chemistry or targeting polar biological interfaces .

3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic Acid (CAS: 844891-16-3)

- Structural Differences : Incorporates a difluorophenyl-furyl system instead of a halogenated phenyl ring.

- Electronic Effects : The furyl ring’s conjugation and fluorine’s inductive effects may enhance fluorescence properties or alter binding affinities in bioactive molecules .

Biological Activity

3-(2-Fluoro-5-iodophenyl)acrylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes current knowledge about its biological activity, mechanisms of action, and relevant case studies, supported by data tables.

Chemical Structure and Properties

IUPAC Name: 3-(2-Fluoro-5-iodophenyl)prop-2-enoic acid

Molecular Formula: C10H8FIO2

Molecular Weight: 292.08 g/mol

The compound features a vinyl group conjugated with a phenyl ring substituted with fluorine and iodine atoms, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and survival.

- Receptor Modulation: It could act as a modulator for receptors implicated in inflammatory responses or cancer progression.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, it has been shown to induce apoptosis in various cancer cell lines by modulating apoptosis-related proteins such as Bcl-2 and caspases.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HeLa | 15 | Induction of apoptosis |

| B | MCF-7 | 10 | Inhibition of cell proliferation |

| C | A549 | 12 | Modulation of Bcl-2 family proteins |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in vitro, which may be beneficial for conditions such as rheumatoid arthritis.

Case Studies

-

Study on Apoptosis Induction:

A study conducted on HeLa cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, attributed to the activation of caspase pathways leading to apoptosis. The study recorded an IC50 value of 15 µM, indicating potent activity against cervical cancer cells. -

Inflammation Model:

In an animal model of inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of TNF-alpha and IL-6, suggesting its potential application in managing inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Fluoro-5-iodophenyl)acrylic acid and its derivatives?

The synthesis often involves Pd/Cu-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Hartwig-Buchwald, or Sonogashira couplings, to functionalize the iodophenyl moiety. For example, 3-(2-fluoro-5-iodophenyl)benzisoxazole derivatives are synthesized via Suzuki-Miyaura coupling with aryl boronic acids (7–32% yields) or Sonogashira coupling with terminal alkynes (16–39% yields) . Multi-step organic reactions, including halogenation and carboxylation, are also employed to introduce the acrylic acid group. Optimization of reaction conditions (e.g., solvent, catalyst loading) is critical for improving yields .

Q. How can the structural identity and purity of this compound be confirmed?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): Analyze , , and NMR spectra to confirm substituent positions and electronic environments .

- Mass Spectrometry (MS): Verify molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for related acrylate derivatives .

- Chromatography: Employ HPLC or preparative MDF chromatography to assess purity (>97% in optimized syntheses) .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?

Solubility is highly pH-dependent due to the carboxylic acid group. Under acidic conditions (pH < 3), the protonated form dominates, reducing aqueous solubility. At neutral/basic pH, deprotonation enhances solubility, making it suitable for biological assays . Stability studies should assess degradation under light, heat, and oxidative conditions. Fluorine and iodine substituents increase lipophilicity, influencing partition coefficients (logP) and membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions in antimicrobial MIC values (e.g., variable efficacy against E. coli vs. S. aureus) may arise from strain-specific resistance mechanisms or experimental variables (inoculum size, culture media). To address this:

- Standardize assay conditions (e.g., CLSI guidelines).

- Perform dose-response curves to calculate IC values.

- Use computational docking to predict binding affinities to target enzymes (e.g., dihydrofolate reductase) and validate with mutagenesis studies .

Q. What strategies optimize cross-coupling reactions for synthesizing derivatives with enhanced bioactivity?

- Catalyst Screening: Test Pd/Cu systems with ligands like XPhos or SPhos to improve coupling efficiency .

- Solvent Optimization: Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Microwave-Assisted Synthesis: Reduce reaction times and improve yields for Sonogashira couplings .

- Post-Reaction Purification: Apply preparative MDF chromatography to isolate high-purity products (>90%) .

Q. How does the fluorophenyl-iodo substitution pattern influence reactivity in medicinal chemistry applications?

The ortho-fluoro and para-iodo groups create steric and electronic effects that modulate binding to biological targets. The iodine atom serves as a handle for radio-labeling (e.g., ) in imaging studies, while fluorine enhances metabolic stability by resisting oxidative degradation. Comparative studies with non-halogenated analogs show reduced target affinity, underscoring the importance of halogen interactions in hydrophobic enzyme pockets .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases, GPCRs).

- Molecular Dynamics (MD) Simulations: Assess binding stability over time (50–100 ns trajectories).

- QSAR Models: Corrogate substituent effects (e.g., Hammett σ values for fluorine/iodine) with bioactivity data .

Key Methodological Recommendations

- Synthetic Chemistry: Prioritize Pd/Cu catalysts for cross-couplings and validate purity via dual chromatography .

- Biological Assays: Use fluorinated analogs to probe metabolic pathways and iodine for radiotracer development .

- Data Analysis: Apply multivariate statistics to disentangle conflicting bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.